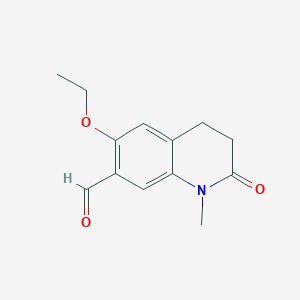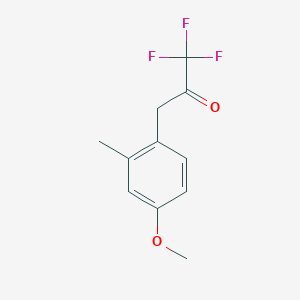
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2. It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, making it a unique compound with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-methoxy-3-penten-2-one: Similar in structure but with a different substitution pattern on the phenyl ring.
1,1,1-Trifluoroacetone: A simpler compound with a trifluoromethyl group attached to a carbonyl group.
Uniqueness
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. Its specific substitution pattern on the phenyl ring also contributes to its uniqueness compared to other similar compounds .
Properties
CAS No. |
898787-63-8 |
|---|---|
Molecular Formula |
C11H11F3O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C11H11F3O2/c1-7-5-9(16-2)4-3-8(7)6-10(15)11(12,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
UJYZZDGGRQIFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


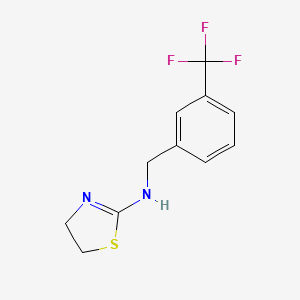
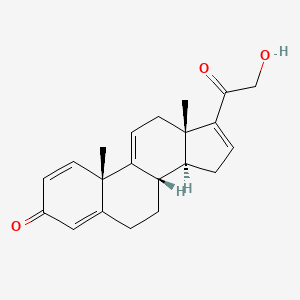
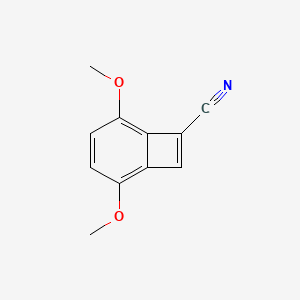

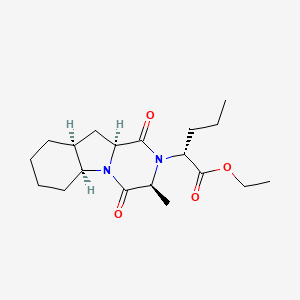

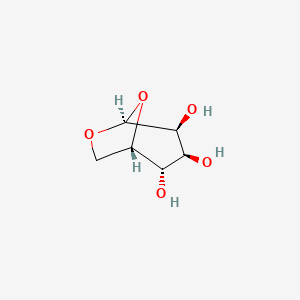
![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)
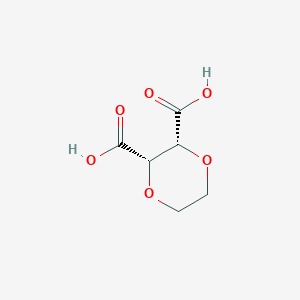


![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)

